1-Chloro-3-(3,5-difluorophenyl)propan-2-one
Description
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Properties
IUPAC Name |
1-chloro-3-(3,5-difluorophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-5-9(13)3-6-1-7(11)4-8(12)2-6/h1-2,4H,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHFEUIVWWQICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Chloro-3-(3,5-difluorophenyl)propan-2-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
- Molecular Formula : C10H8ClF2O
- Molecular Weight : 220.62 g/mol
- Structure : The compound features a chloro group and two fluorine atoms attached to a phenyl ring, which enhances its reactivity and stability.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with various biological targets. This interaction can lead to enzyme inhibition and modulation of biochemical pathways, making it a candidate for therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 45 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
These results suggest that the compound could serve as an effective agent against multidrug-resistant bacterial infections.
Anticancer Activity
The anticancer potential of the compound has also been explored. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer cells). The following table summarizes the findings:
| Cell Line | IC50 (µM) | Effect on Cell Viability |
|---|---|---|
| MCF-7 | 225 | Significant reduction in viability |
| HeLa | 200 | Induction of apoptosis |
| A549 | 150 | Cell cycle arrest in S phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that the compound effectively reduces viability in cancerous cells.
Case Studies
- Study on Antimicrobial Efficacy : In a controlled study, the compound was administered to infected mice models exhibiting bacterial infections. The results showed a significant reduction in bacterial load compared to untreated controls, indicating its potential as a therapeutic agent.
- Investigation into Cancer Treatment : A series of experiments were conducted using MCF-7 cells treated with varying concentrations of the compound. Results indicated that higher concentrations led to increased apoptosis rates, with morphological changes observed under microscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
